molecular formula C10H19NO2 B12655120 10-Amino-6-decenoic acid CAS No. 71140-64-2

10-Amino-6-decenoic acid

Cat. No.: B12655120
CAS No.: 71140-64-2
M. Wt: 185.26 g/mol
InChI Key: NDDUYOXATAJKPC-HNQUOIGGSA-N
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Description

10-Amino-6-decenoic acid is an organic compound with the molecular formula C10H19NO2 It is a derivative of decenoic acid, characterized by the presence of an amino group at the 10th carbon and a double bond at the 6th carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Amino-6-decenoic acid typically involves the following steps:

    Starting Material: The synthesis begins with decenoic acid, which is commercially available or can be synthesized from oleic acid through ozonolysis.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.

    Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Optimization of Reaction Parameters: Fine-tuning parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

10-Amino-6-decenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo or hydroxy derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the double bond.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products

The major products formed from these reactions include:

    Hydroxy Derivatives: Formed through oxidation.

    Saturated Amino Acids: Resulting from reduction.

    Substituted Amino Acids: Produced through substitution reactions.

Scientific Research Applications

10-Amino-6-decenoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 10-Amino-6-decenoic acid exerts its effects involves:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing biochemical pathways.

    Pathways Involved: It can participate in metabolic pathways, potentially affecting cellular processes such as signal transduction and energy production.

Comparison with Similar Compounds

Similar Compounds

    10-Hydroxy-2-decenoic acid: Another derivative of decenoic acid, known for its presence in royal jelly and its biological activities.

    10-Amino-2-decenoic acid: A similar compound with the amino group at a different position, leading to different chemical properties and applications.

Properties

CAS No.

71140-64-2

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(E)-10-aminodec-6-enoic acid

InChI

InChI=1S/C10H19NO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1,3H,2,4-9,11H2,(H,12,13)/b3-1+

InChI Key

NDDUYOXATAJKPC-HNQUOIGGSA-N

Isomeric SMILES

C(CCC(=O)O)C/C=C/CCCN

Canonical SMILES

C(CCC(=O)O)CC=CCCCN

Origin of Product

United States

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